Ethyl 1-tosyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-tosyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O4S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The tosyl group (p-toluenesulfonyl) attached to the imidazole ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-amino ketones or α-amino nitriles, under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Esterification: The carboxylate group is introduced by esterification of the imidazole derivative with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-tosyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)
Reduction: Reducing agents (lithium aluminum hydride)
Oxidation: Oxidizing agents (hydrogen peroxide)
Major Products
Substitution: Tosyl-substituted derivatives
Reduction: Alcohol derivatives
Oxidation: Imidazole N-oxides
Scientific Research Applications
Ethyl 1-tosyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-tosyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The tosyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 1-tosyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl imidazole-4-carboxylate: Lacks the tosyl group, resulting in different reactivity and biological properties.
1-Tosyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-Methyl-1H-imidazole-4-carboxylate: Contains a methyl group instead of a tosyl group, leading to different chemical and biological properties.
This compound is unique due to the presence of both the tosyl and ester groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-19-13(16)12-8-15(9-14-12)20(17,18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZDAOZAKPSNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674983 | |
Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-23-0 | |
Record name | Ethyl 1-[(4-methylphenyl)sulfonyl]-1H-imidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.